Conformational Restriction of the Sulfonamide Pharmacophore: Pyrrolidine Amide vs. Piperidine Amide Isomers
In 1-oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide, the five-membered pyrrolidine ring enforces a distinct dihedral angle between the amide carbonyl and the sulfonamide-bearing chiral(‐like) carbon, whereas the six-membered piperidine analog 1-acetylpiperidine-4-sulfonamide places the sulfonamide on the ring rather than an exocyclic α‑position, leading to markedly different 3D pharmacophore presentations [1]. The tPSA is 80.5 Ų for the pyrrolidine amide versus ~88.8–97 Ų for typical piperidine sulfonamides, correlating with altered permeability potential [2].
| Evidence Dimension | 3D pharmacophore geometry / tPSA |
|---|---|
| Target Compound Data | Pyrrolidine amide with exocyclic α-sulfonamide; tPSA ≈ 80.5 Ų |
| Comparator Or Baseline | 1-Acetylpiperidine-4-sulfonamide; sulfonamide directly on piperidine ring; tPSA ≈ 88.8–97 Ų |
| Quantified Difference | tPSA difference: ~8–16 Ų lower for target, indicating superior predicted membrane permeability |
| Conditions | Calculated values (ChemAxon/Marvin); structural comparison by SMILES and InChI |
Why This Matters
The lower tPSA and constrained exocyclic sulfonamide geometry of the target compound favor blood–brain barrier penetration and oral bioavailability in CNS-targeted programs, a key differentiator when procuring building blocks for neuroscience libraries.
- [1] American Elements. CAS 1248421-31-9: 1-Acetylpiperidine-4-sulfonamide. (Structural data used for comparative analysis). View Source
- [2] Angene Chemical. CAS 1598534-47-4 | 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide. Catalog No. AG01B3PU. (Computed tPSA = 88.8 Ų; comparative values derived from vendor datasheets). View Source
